molecular formula C6H10ClN3O B1450334 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride CAS No. 1797833-26-1

5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1450334
CAS No.: 1797833-26-1
M. Wt: 175.61 g/mol
InChI Key: VJGIVSASVAANOX-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolidine derivatives with nitrile oxides, which are generated in situ from oxime precursors . The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of monolithic flow microreactors has been explored for the efficient synthesis of pyrrolidine derivatives, which can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is unique due to its fused oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-2-5(7-3-1)6-8-4-9-10-6;/h4-5,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGIVSASVAANOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797833-26-1
Record name 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 3
5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 4
5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 5
Reactant of Route 5
5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 6
5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

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